3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone
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Description
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone, also known as (3|A,5|A)-3- [ [ (1,1-Dimethylethyl)dimethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione, is a metabolite of Cortisone . It has a molecular weight of 478.74 and a molecular formula of C27H46O5Si .
Molecular Structure Analysis
The molecule contains a total of 82 bonds. There are 36 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic ketones, 2 hydroxyl groups, and 1 primary alcohol .Scientific Research Applications
Glucocorticoid Bioavailability and Clinical Implications
Glucocorticoids, such as hydrocortisone and dexamethasone, play crucial roles in modulating inflammation and immune responses. Their bioavailability is a pivotal factor in determining clinical efficacy and safety in treatments involving corticosteroid therapy. Understanding the metabolism, systemic effects, and the balance between therapeutic benefits and potential adverse effects is essential for optimizing clinical outcomes (Lowy & Meltzer, 1987; Chaney, 2002).
Corticosteroids and Inflammation
The deployment of corticosteroids in managing chronic inflammation and autoimmune diseases underscores their significance in medical therapy. The disparities in endogenous cortisol production relative to systemic inflammation highlight the need for therapeutic intervention to restore homeostasis and mitigate the consequences of inflammatory processes (Straub & Cutolo, 2016).
Advances in Nonchromatographic Bioseparation Technologies
In the field of bioseparation, innovative methods such as three-phase partitioning (TPP) have emerged, providing efficient, scalable solutions for isolating bioactive molecules. These advancements have implications for the purification and study of corticosteroids and their derivatives, offering new avenues for research and application in food, cosmetics, and pharmaceuticals (Jingkun Yan et al., 2018).
Terpenoids and Cancer Therapy
Research on natural products like terpenoids reveals their potential in developing anti-cancer therapies. Terpenoids, being structurally related to steroids, underscore the vast potential of natural and modified compounds in therapeutic applications, including those related to corticosteroid structures and functions (Min Huang et al., 2012).
properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-18-10-12-25(4)17(14-18)8-9-19-20-11-13-27(31,22(30)16-28)26(20,5)15-21(29)23(19)25/h17-20,23,28,31H,8-16H2,1-7H3/t17-,18-,19+,20+,23-,25+,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXTAZQULRQBM-BJGFIVMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747258 |
Source
|
Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone | |
CAS RN |
83274-73-1 |
Source
|
Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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